3-(Trimethylsilyl)azetidine,trifluoroaceticacid
Description
3-(Trimethylsilyl)azetidine, trifluoroacetic acid (TFA) is a heterocyclic compound comprising an azetidine ring (a four-membered nitrogen-containing ring) substituted at the 3-position with a trimethylsilyl (TMS) group, paired with trifluoroacetic acid as a counterion or salt. This compound is a specialized building block in organic synthesis, particularly in pharmaceutical and materials science research. The TMS group enhances steric bulk and modulates electronic properties, while TFA improves solubility in polar aprotic solvents and stabilizes reactive intermediates .
Key properties (inferred from analogous compounds):
Properties
Molecular Formula |
C8H16F3NO2Si |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
azetidin-3-yl(trimethyl)silane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H15NSi.C2HF3O2/c1-8(2,3)6-4-7-5-6;3-2(4,5)1(6)7/h6-7H,4-5H2,1-3H3;(H,6,7) |
InChI Key |
VECYOCJAYGUSFH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1CNC1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)azetidine typically involves the functionalization of azetidine rings. One common method is the cross-coupling reaction using palladium catalysts and phosphine ligands. For example, starting from 3-iodo-azetidine, an azetidine-zinc complex can be generated, which then undergoes cross-coupling to form the desired product .
Industrial Production Methods
Industrial production methods for 3-(Trimethylsilyl)azetidine, trifluoroacetic acid are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Trimethylsilyl)azetidine, trifluoroacetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions due to its strained structure.
Ring-Opening Reactions: The strained azetidine ring can be opened under certain conditions, leading to the formation of linear or branched products.
Cross-Coupling Reactions: As mentioned earlier, cross-coupling reactions using palladium catalysts are common for functionalizing the azetidine ring.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Phosphine Ligands: Often employed in conjunction with palladium catalysts.
Nucleophiles: Used in substitution reactions to attack the azetidine ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions can yield various substituted azetidines, while ring-opening reactions can produce linear or branched amines.
Scientific Research Applications
3-(Trimethylsilyl)azetidine, trifluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Used in various industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism of action of 3-(Trimethylsilyl)azetidine, trifluoroacetic acid involves its reactivity due to the strained azetidine ring and the presence of the trimethylsilyl and trifluoroacetic acid groups. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in further chemical transformations. The trimethylsilyl group can act as a protecting group, while the trifluoroacetic acid can provide acidic conditions for various reactions .
Comparison with Similar Compounds
Structural and Functional Variations
The table below compares structural features, molecular properties, and applications of 3-(Trimethylsilyl)azetidine,TFA with analogous compounds:
Key Findings from Comparative Analysis
Substituent Effects on Reactivity :
- TMS Group : Enhances steric shielding, reducing undesired side reactions (e.g., dimerization) compared to unsubstituted azetidine .
- Fluorophenyl Groups : Increase lipophilicity and metabolic stability, making these derivatives suitable for drug discovery .
- Spiro Systems : Improve conformational rigidity, aiding in selective binding to biological targets .
Solubility and Handling: All TFA salts exhibit moderate solubility in polar aprotic solvents (DMSO, methanol), but fluorophenyl derivatives show additional solubility in chloroform . TFA’s acidity ($ \text{p}K_a \approx 0.23 $) facilitates protonation of azetidine’s nitrogen, stabilizing intermediates in acidic conditions .
Synthetic Utility :
Biological Activity
3-(Trimethylsilyl)azetidine, trifluoroacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including data tables, case studies, and detailed research findings.
- Chemical Formula : C_7H_12F_3N
- Molecular Weight : 179.17 g/mol
- Structure : The compound contains a trimethylsilyl group attached to an azetidine ring, which is further modified by trifluoroacetic acid.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
Antitumor Activity
Research indicates that derivatives of azetidine compounds exhibit significant antitumor properties. For instance, modifications to azetidine structures have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 3-(TMS)Azetidine | HeLa | 50 |
| 3-(TMS)Azetidine | SK-MEL-2 | 39 |
| 3-(TMS)Azetidine | PC-3 | 142 |
This data suggests that the presence of the trimethylsilyl group may enhance the compound's ability to penetrate cellular membranes and exert its effects on tumor cells .
Antibacterial Activity
Azetidine derivatives have been explored for their antibacterial properties. A study highlighted the synthesis of azetidine-based compounds that demonstrated moderate antibacterial activity against Streptococcus pneumoniae and Streptococcus pyogenes:
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| Lincomycin Derivative | S. pneumoniae | <128 |
| Lincomycin Derivative | S. pyogenes | <128 |
These findings indicate that azetidine derivatives can be promising candidates for antibiotic development .
The potential mechanisms through which 3-(trimethylsilyl)azetidine exerts its biological activity include:
- Inhibition of Pre-mRNA Splicing : Similar compounds have been shown to interfere with the spliceosome complex, leading to altered gene expression in cancer cells .
- Cell Cycle Arrest : Compounds derived from azetidines have demonstrated the ability to induce cell cycle arrest at G1 and G2/M phases, thus preventing tumor cell proliferation .
Case Studies
- Antitumor Efficacy : A study focused on the synthesis and evaluation of various azetidine derivatives revealed that those with specific substituents exhibited enhanced cytotoxicity against breast and colon cancer cell lines. The most potent derivative showed an IC50 value of 9 nM against HT-29 colon cancer cells .
- Antibacterial Screening : Another investigation into azetidine derivatives found that certain modifications led to increased activity against resistant bacterial strains. The study emphasized the importance of structural variations in enhancing antibacterial efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(Trimethylsilyl)azetidine trifluoroacetate, and how can purity be ensured?
- Methodology : The compound is typically synthesized via alkylation of azetidine derivatives followed by trifluoroacetic acid (TFA) salt formation. For example, allylation of azetidine using allyl halides under inert atmosphere, followed by reaction with TFA to stabilize the product. Purification involves column chromatography (e.g., silica gel) or recrystallization in anhydrous solvents to avoid hydrolysis of the trimethylsilyl group .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in hexane/ethyl acetate 3:1). Use anhydrous conditions to prevent silyl group degradation. Confirm purity via ¹H NMR (δ 0.1 ppm for Si(CH₃)₃) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Q. How should researchers handle and store 3-(Trimethylsilyl)azetidine trifluoroacetate to maintain stability?
- Protocol : Store at -20°C under argon or nitrogen to prevent moisture absorption and TFA evaporation. Use sealed, light-resistant vials. For handling, equilibrate to room temperature in a desiccator before opening.
- Stability Data : Decomposition occurs above 40°C (DSC data) or in humid environments (>60% RH), leading to silanol byproducts. Long-term stability (>6 months) confirmed under inert storage .
Advanced Research Questions
Q. What analytical challenges arise when characterizing 3-(Trimethylsilyl)azetidine trifluoroacetate via NMR, and how can they be mitigated?
- Challenges : TFA’s strong acidic protons (δ ~11.5 ppm in ¹H NMR) and ¹⁹F signals (δ -75 ppm) may obscure nearby resonances. Silyl group signals (δ 0.1 ppm) can overlap with solvent or impurity peaks.
- Solutions : Use deuterated DMSO or CDCl₃ with suppression pulses for TFA signals. For ¹⁹F NMR, employ a broad-band decoupler. Alternatively, neutralize TFA with a mild base (e.g., NaHCO₃) and extract the free base for analysis .
Q. How do reaction conditions influence the dimerization or side-product formation in silyl-substituted azetidines?
- Mechanistic Insights : Under thermal or photolytic conditions, the trimethylsilyl group stabilizes carbocation intermediates, promoting dimerization via [2+2] cycloaddition or radical pathways (). For example, heating at 80°C in toluene yields dimeric products (e.g., bicyclic azetidine derivatives).
- Mitigation : Use low-temperature reactions (-20°C to 0°C) and radical inhibitors (e.g., BHT). Monitor by LC-MS for m/z corresponding to dimers (e.g., [M+H]⁺ ~420–450 Da) .
Q. What strategies resolve contradictions in reactivity data for TFA salts of silylated amines?
- Case Study : Discrepancies in nucleophilic substitution rates may arise from TFA’s counterion effects. For example, TFA’s strong acidity can protonate amines, reducing their nucleophilicity.
- Resolution : Compare reactivity of the free base (generated via neutralization with NH₄OH) versus the TFA salt. Use kinetic studies (e.g., pseudo-first-order conditions) to isolate steric vs. electronic effects of the silyl group .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
